Cas no 2228504-64-9 (3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine)

3,3-Difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring difluorinated cyclobutane and a fluorinated aromatic ring, enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of fluorine atoms improves lipophilicity and binding affinity, while the cyclobutane ring contributes to conformational rigidity. This compound is particularly useful in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research needs. High purity and well-defined stereochemistry ensure reproducibility in experimental studies.
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine structure
2228504-64-9 structure
商品名:3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
CAS番号:2228504-64-9
MF:C11H12F3N
メガワット:215.214893341064
CID:6410388
PubChem ID:165971820

3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
    • EN300-1957115
    • 2228504-64-9
    • インチ: 1S/C11H12F3N/c1-7-3-2-4-8(12)9(7)10(15)5-11(13,14)6-10/h2-4H,5-6,15H2,1H3
    • InChIKey: ZARHSUQNTSBTSF-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C(=CC=CC=2C)F)(C1)N)F

計算された属性

  • せいみつぶんしりょう: 215.09218387g/mol
  • どういたいしつりょう: 215.09218387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26Ų

3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1957115-0.5g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
0.5g
$1289.0 2023-09-17
Enamine
EN300-1957115-1.0g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
1g
$1500.0 2023-05-23
Enamine
EN300-1957115-0.1g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
0.1g
$1183.0 2023-09-17
Enamine
EN300-1957115-5.0g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
5g
$4349.0 2023-05-23
Enamine
EN300-1957115-0.05g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
0.05g
$1129.0 2023-09-17
Enamine
EN300-1957115-10.0g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
10g
$6450.0 2023-05-23
Enamine
EN300-1957115-0.25g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
0.25g
$1235.0 2023-09-17
Enamine
EN300-1957115-2.5g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
2.5g
$2631.0 2023-09-17
Enamine
EN300-1957115-10g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
10g
$5774.0 2023-09-17
Enamine
EN300-1957115-1g
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
2228504-64-9
1g
$1343.0 2023-09-17

3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 関連文献

3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amineに関する追加情報

3,3-Difluoro-1-(2-Fluoro-6-Methylphenyl)Cyclobutan-1-Amine: A Comprehensive Overview

The compound with CAS No. 2228504-64-9, known as 3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. The molecule consists of a cyclobutane ring substituted with two fluorine atoms at the 3-position and an amino group attached to the 1-position, which is further connected to a substituted phenyl group containing a fluorine atom at the 2-position and a methyl group at the 6-position.

Recent studies have highlighted the importance of cyclobutane derivatives in modern organic synthesis. The cyclobutane ring in this compound contributes to its rigidity and strain, which are key factors in determining its reactivity and stability. The presence of fluorine atoms at the 3-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in drug design and materials engineering.

The substituted phenyl group attached to the cyclobutane ring adds another layer of complexity to the molecule's structure. The fluorine atom at the 2-position and the methyl group at the 6-position create a unique electronic environment around the aromatic ring. This arrangement can lead to interesting π-interactions and conjugation effects, which are critical in many chemical reactions and material properties. Recent research has explored how these substituents influence the molecule's solubility, reactivity, and stability under various conditions.

From a synthetic perspective, the preparation of 3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine involves a series of carefully controlled reactions. The synthesis typically begins with the formation of a cyclobutane intermediate, followed by fluorination at specific positions. The introduction of the amino group and the substituted phenyl group requires precise stoichiometric control to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

The applications of this compound are diverse and expanding rapidly with ongoing research. In materials science, it has been explored as a potential component in advanced polymers and composites due to its unique mechanical properties. In drug design, its rigid structure and electronic characteristics make it an attractive candidate for targeting specific biological pathways. Additionally, its role as an intermediate in organic synthesis has been documented in several recent studies, highlighting its versatility across different chemical systems.

Recent studies have also focused on understanding the environmental impact of this compound. Researchers have investigated its biodegradation pathways under various conditions, aiming to develop sustainable methods for its production and disposal. These efforts align with global initiatives to promote green chemistry principles in industrial applications.

In conclusion, 3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine is a multifaceted compound with significant potential across multiple disciplines. Its unique structure provides a foundation for exploring novel chemical reactions and material properties. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.

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